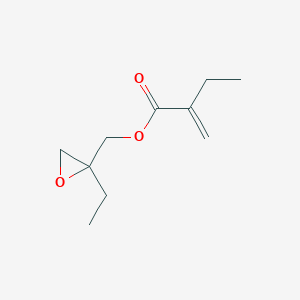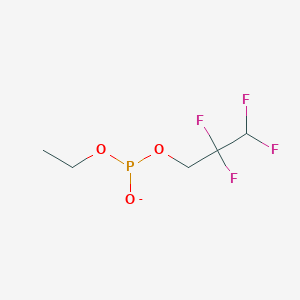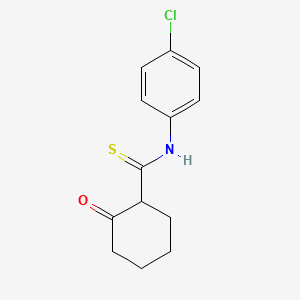![molecular formula C16H14O2 B14296293 1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene CAS No. 112232-38-9](/img/structure/B14296293.png)
1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a buta-1,2-diene moiety linked to two benzene rings via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene can be achieved through several methods. One common approach involves the reaction of 1,2-dibromo-1,2-diene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted diene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives with reduced diene moiety.
Substitution: Halogenated benzene derivatives and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of quinones through the transfer of oxygen atoms. In reduction reactions, the diene moiety is hydrogenated, resulting in the addition of hydrogen atoms to the carbon-carbon double bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Buta-1,3-diene-1,4-diylbis(oxy)]dibenzene: Similar structure but with a different diene configuration.
1,1’-[Buta-1,2-diylbis(oxy)]dibenzene: Lacks the diene moiety, resulting in different chemical properties.
1,1’-[Buta-1,4-diylbis(oxy)]dibenzene: Different connectivity of the buta moiety.
Uniqueness
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is unique due to its specific diene configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the diene moiety allows for unique chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
112232-38-9 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
InChI |
InChI=1S/C16H14O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2 |
InChI-Schlüssel |
MUYSPONBKJKLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC=C=COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)





![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)



![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
